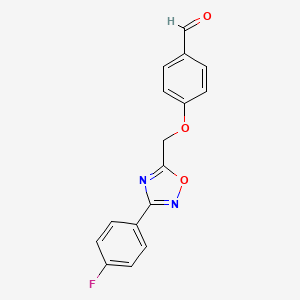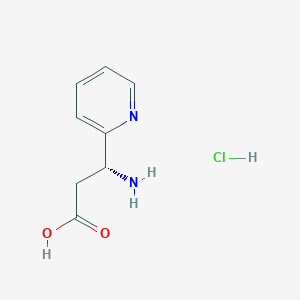
(R)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride is a chiral amino acid derivative with a pyridine ring attached to the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as pyridine and amino acids.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including alkylation and amination.
Final Product: The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyridine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the amino or pyridine moieties.
Applications De Recherche Scientifique
®-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
- Pyrrolidine derivatives
- Pyrrole and pyrrolidine analogs
Uniqueness
®-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and pyridine functional groups. This combination of features makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C8H11ClN2O2 |
|---|---|
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
(3R)-3-amino-3-pyridin-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;/h1-4,6H,5,9H2,(H,11,12);1H/t6-;/m1./s1 |
Clé InChI |
SGVRDZOLEUNEQY-FYZOBXCZSA-N |
SMILES isomérique |
C1=CC=NC(=C1)[C@@H](CC(=O)O)N.Cl |
SMILES canonique |
C1=CC=NC(=C1)C(CC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


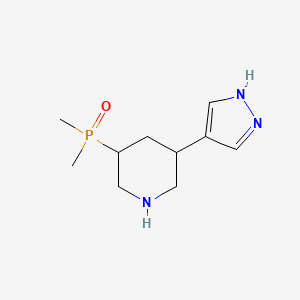
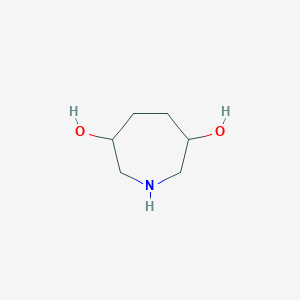
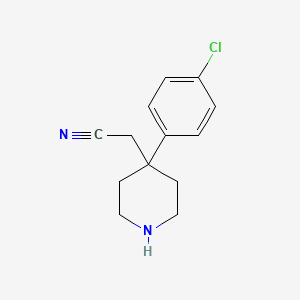
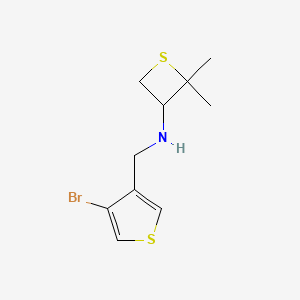
![2-Chloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B12987185.png)
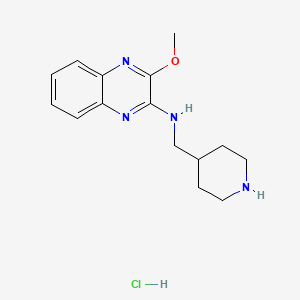
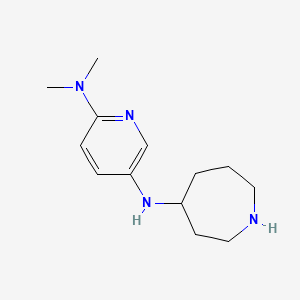
![(R)-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one](/img/structure/B12987207.png)
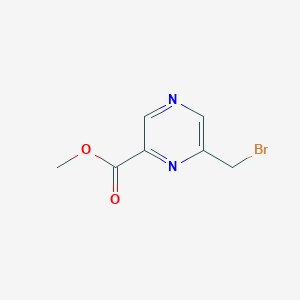

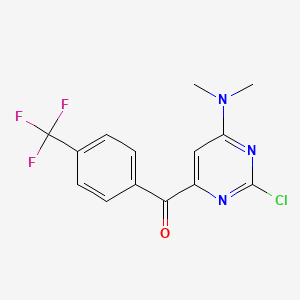
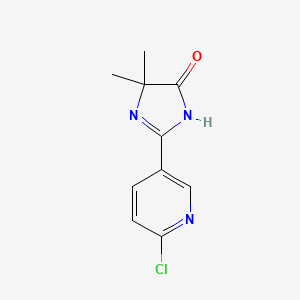
![(R)-4-(7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine](/img/structure/B12987233.png)
